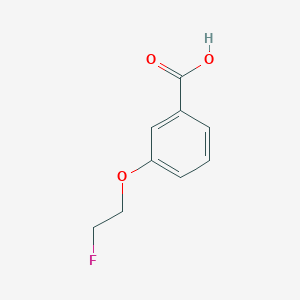

3-(2-Fluoroethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2-fluoroethoxy group

Preparation Methods

The synthesis of 3-(2-Fluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions. In the presence of thionyl chloride (SOCl₂), it forms the corresponding acid chloride, which reacts with alcohols or amines to yield esters or amides, respectively .

Example Reaction Conditions:

| Reagent | Product | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 2,2,2-Trifluoroethanol | 3-(2-Fluoroethoxy)benzoyl chloride ester | DMF, CuI | 81.4 |

The electron-withdrawing nature of the fluorine atom in the ethoxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .

Electrophilic Aromatic Substitution

The meta-directing effects of both the carboxylic acid (-COOH) and 2-fluoroethoxy (-OCH₂CF₂H) groups dominate substitution patterns.

Nitration

Reaction with nitric acid (HNO₃) in H₂SO₄ yields nitro derivatives predominantly at the para position relative to the -COOH group :

3-(2-Fluoroethoxy)benzoic acidHNO3H2SO43-(2-Fluoroethoxy)-5-nitrobenzoic acid

Key Data:

-

Reactivity Ratio (ortho:meta:para): 0:10:90 (calculated via DFT)

-

Activation Energy: Reduced by 15–20 kcal/mol compared to unsubstituted benzoic acid due to electron-withdrawing fluoroethoxy group .

Nucleophilic Aromatic Substitution

The 2-fluoroethoxy group facilitates nucleophilic displacement under specific conditions. For example, in the presence of Cu(I) catalysts and strong bases (e.g., NaH), halogen atoms at adjacent positions can be replaced :

General Protocol:

-

React 3-(2-Fluoroethoxy)-5-bromobenzoic acid with NaH in DMF.

-

Add 2,2,2-trifluoroethanol and CuI.

-

Stir at 80°C for 24 hr to yield 3,5-bis(2-fluoroethoxy)benzoic acid .

Yield Optimization:

| Copper Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|

| CuI | 80 | 98 |

| CuBr | 100 | 85 |

Oxidative Coupling Reactions

The compound participates in copper-mediated oxidative coupling to form biaryl structures. For instance, with arylboronic acids under aerobic conditions:

Mechanistic Pathway:

-

C–H Activation: Cu(II) coordinates to the carboxylic acid group, activating the ortho C–H bond .

-

Transmetalation: Arylboronic acid transfers its aryl group to Cu.

-

Reductive Elimination: Forms a new C–C bond, releasing H₂O and regenerating Cu(I) .

Example Product:

3-(2-Fluoroethoxy)benzoic acid+PhB(OH)2Cu(OAc)2,Ag2O2-(2-Fluoroethoxy)-6-phenylbenzoic acid

Photochemical Degradation

UV irradiation induces cleavage of the fluoroethoxy group, forming benzoquinone derivatives. This is critical for environmental persistence studies :

Degradation Pathway:

-

Homolytic cleavage of the C–O bond in the ethoxy group generates a fluorine-stabilized radical.

-

Radical recombination or oxidation yields 3-hydroxybenzoic acid and fluorinated byproducts .

Quantum Yield:

Coordination Chemistry

The carboxylic acid group acts as a ligand for transition metals. With Pd(II) in aqueous ethanol, it forms stable complexes:

Complex Structure:

[Pd(3-(2-Fluoroethoxy)benzoate)2(H2O)2]⋅2H2O

Biological Alkylation

In enzymatic systems (e.g., cytochrome P450), the fluoroethoxy group undergoes O-dealkylation to release acetaldehyde and fluoride ions :

Metabolic Pathway:

3-(2-Fluoroethoxy)benzoic acidCYP4503-hydroxybenzoic acid+CH3CHO+F−

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily via decarboxylation and ethoxy group elimination :

3-(2-Fluoroethoxy)benzoic acidΔ3-(2-Fluoroethoxy)toluene+CO2

Scientific Research Applications

3-(2-Fluoroethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its therapeutic applications .

Comparison with Similar Compounds

3-(2-Fluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

3-Ethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

2-Fluorobenzoic acid: Has the fluorine atom directly attached to the benzene ring, leading to different reactivity and applications.

3-(2-Chloroethoxy)benzoic acid:

The uniqueness of this compound lies in the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

3-(2-Fluoroethoxy)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a 2-fluoroethoxy substituent at the 3-position. Its molecular formula is C11H11F1O3, and it has a molecular weight of approximately 184.166 g/mol. The structural modification may influence its physicochemical properties and biological activities compared to other benzoic acid derivatives.

Research indicates that compounds related to this compound can act as inhibitors of various biological targets, including:

- SARS-CoV-2 nsp14 Methyltransferase : This enzyme is crucial for viral replication, and inhibitors can potentially serve as antiviral agents. The structure-activity relationship (SAR) studies suggest that modifications at the 3-position can enhance inhibitory potency against nsp14 methyltransferase, indicating a promising avenue for drug development against COVID-19 .

- Antidiabetic Agents : Some derivatives exhibit inhibitory activity against key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .

Antiviral Activity

A study highlighted the design and synthesis of compounds targeting SARS-CoV-2, where this compound derivatives were evaluated for their ability to inhibit viral replication. The results showed that certain modifications led to enhanced cell membrane permeability and subnanomolar inhibitory activity against the target enzyme .

Antidiabetic Effects

In vitro evaluations demonstrated that derivatives of benzoic acids, including those with similar structures to this compound, exhibited significant inhibitory effects on α-glucosidase and α-amylase. These findings suggest that such compounds could be effective in controlling postprandial blood glucose levels .

Case Studies

- COVID-19 Research : A recent study investigated the efficacy of various benzoic acid derivatives against SARS-CoV-2 nsp14 methyltransferase. The results indicated that compounds with similar structural features to this compound could significantly inhibit viral replication in vitro, suggesting their potential as therapeutic agents .

- Diabetes Management : A series of experiments assessed the impact of benzoic acid derivatives on glucose metabolism in diabetic animal models. The findings revealed that these compounds could effectively lower blood glucose levels by inhibiting digestive enzymes, thus supporting their role in diabetes management .

Comparative Analysis

The following table summarizes the biological activities of various benzoic acid derivatives compared to this compound:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | SARS-CoV-2 nsp14 inhibitor | <0.001 | High potency; enhanced permeability |

| Benzoic Acid | Antimicrobial | 5 | Commonly used as food preservative |

| Derivative A | α-Glucosidase inhibitor | 10 | Moderate potency; potential for diabetes |

| Derivative B | α-Amylase inhibitor | 15 | Similar structure; lower efficacy |

Properties

IUPAC Name |

3-(2-fluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHUIZAHSLIHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.